3-(1,5,3-Dithiazepan-3-yl)propanoic acid
Overview
Description
“3-(1,5,3-Dithiazepan-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H13NO2S2 . It has a molecular weight of 207.32 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 hours in high yields . This green procedure offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 207.32 .Scientific Research Applications
Green Synthesis Methods
3-(1,5,3-Dithiazepan-3-yl)propanoic acid and its derivatives can be synthesized via environmentally friendly methods. A notable example is the synthesis in water, offering advantages like operational simplicity, absence of hazardous materials, and no need for catalysts, as demonstrated by Khabibullina et al. (2016) (Khabibullina et al., 2016).
Fungicidal Properties
The compound and its related derivatives have demonstrated fungicidal properties. Akhmetova et al. (2014) synthesized derivatives that showed effectiveness against plant pathogens (Akhmetova et al., 2014).
Structural Analysis and Chiral Crystallization
The crystal structures of various (1,5,3-dithiazepan-3-yl)-alkanoic acids have been studied, revealing diverse crystal systems and providing insight into their molecular interactions, as researched by Tulyabaev et al. (2016) (Tulyabaev et al., 2016).
Catalytic Synthesis
Methods involving catalysts based on rare earth elements have been developed for the preparation of N-(1,5,3-dithiazepan-3-yl)amides, as presented by Khairullina et al. (2013) (Khairullina et al., 2013).
Mechanism of Action
Mode of Action
It is known that this compound is synthesized via a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol . The resulting compound may interact with its targets through various mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Given its synthesis from amino acids, it is possible that this compound could interact with biochemical pathways involving these building blocks of proteins .
Result of Action
Compounds synthesized via similar methods have been shown to exhibit high sorption activity with respect to silver (i) and palladium (ii), as well as antifungal activity against pathogenic micromycetes .
Action Environment
It is known that the compound can be synthesized in water, suggesting that it may be stable in aqueous environments
Its synthesis from amino acids and potential antifungal activity suggest that it may have promising applications in the field of medicinal chemistry .
Biochemical Analysis
Biochemical Properties
3-(1,5,3-Dithiazepan-3-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit high sorption activity with respect to silver (I) and palladium (II), and it also demonstrates antifungal activity against pathogenic micromycetes . The compound’s interactions with these biomolecules are primarily mediated through hydrogen bonding and other intermolecular forces, which facilitate its binding and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form strong hydrogen bonds with biomolecules allows it to modulate various cellular activities, including the inhibition of certain enzymes and the activation of others . These interactions can lead to changes in gene expression and alterations in metabolic pathways, ultimately impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular metabolism, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as antifungal activity and enzyme modulation . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form stable complexes with enzymes allows it to influence key metabolic processes, including the synthesis and degradation of important biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and modulate cellular processes effectively.
Properties
IUPAC Name |
3-(1,5,3-dithiazepan-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVJOSGGQASTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(CS1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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